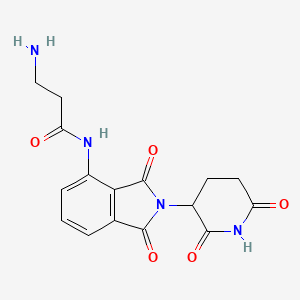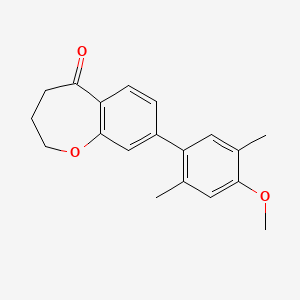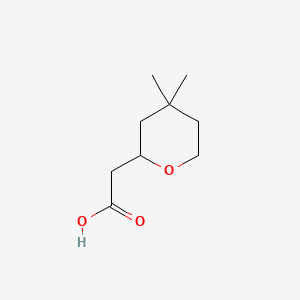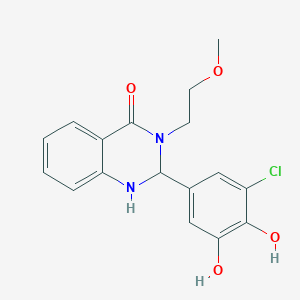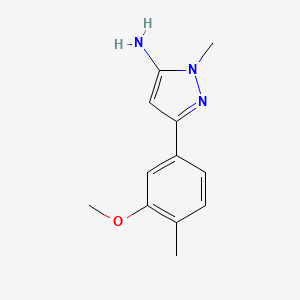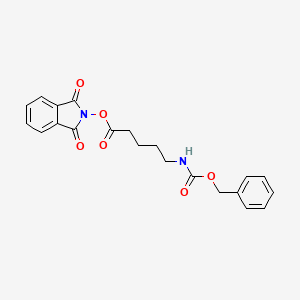
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a dioxoisoindoline moiety and a benzyloxycarbonyl-protected amino group attached to a pentanoate chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate typically involves multiple steps. One common method starts with the condensation of an aromatic primary amine with maleic anhydride to form the isoindoline-1,3-dione scaffold . This intermediate is then reacted with a benzyloxycarbonyl-protected amino acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as toluene or dichloromethane and may require catalysts like palladium or iridium complexes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, including chromatography and spectroscopy, are employed to monitor the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with anticancer and antioxidant properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including photochromic and electrochromic devices.
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the epidermal growth factor receptor (EGFR) by binding to its active site, thereby blocking signal transduction pathways involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxoisoindolin-2-yl derivatives: These compounds share the isoindoline-1,3-dione scaffold but differ in their substituents, leading to variations in their chemical and biological properties.
Benzyloxycarbonyl-protected amino acids: These compounds have similar protective groups but may differ in the amino acid chain length or structure.
Uniqueness
1,3-Dioxoisoindolin-2-yl 5-(((benzyloxy)carbonyl)amino)pentanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity
Propriétés
Formule moléculaire |
C21H20N2O6 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 5-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C21H20N2O6/c24-18(29-23-19(25)16-10-4-5-11-17(16)20(23)26)12-6-7-13-22-21(27)28-14-15-8-2-1-3-9-15/h1-5,8-11H,6-7,12-14H2,(H,22,27) |
Clé InChI |
UXIRRNQZMOIENI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCCC(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


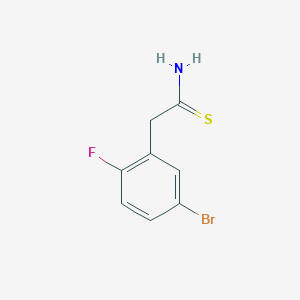
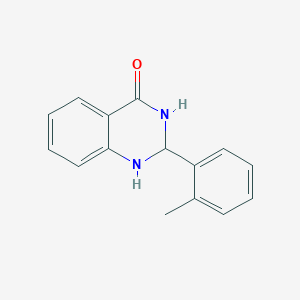
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)


![2-{5H,6H-imidazo[2,1-b][1,3]thiazol-2-yl}aceticacidhydrobromide](/img/structure/B13580883.png)

![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)

